molecular formula C20H30N2O7S B11820483 Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11820483
M. Wt: 442.5 g/mol
InChI Key: ZELBZTGVBYAVDL-UHFFFAOYSA-N
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Description

Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones.

Scientific Research Applications

Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 5-(3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)ureido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with various enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H30N2O7S

Molecular Weight

442.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamoylamino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H30N2O7S/c1-9-27-15(23)12-11(3)13(16(24)28-10-2)30-14(12)21-18(26)22-20(7,8)17(25)29-19(4,5)6/h9-10H2,1-8H3,(H2,21,22,26)

InChI Key

ZELBZTGVBYAVDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)NC(C)(C)C(=O)OC(C)(C)C

Origin of Product

United States

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